4,5-Difluoro-2-nitroaniline

Catalog No.
S705934
CAS No.
78056-39-0
M.F
C6H4F2N2O2
M. Wt
174.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Difluoro-2-nitroaniline

CAS Number

78056-39-0

Product Name

4,5-Difluoro-2-nitroaniline

IUPAC Name

4,5-difluoro-2-nitroaniline

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.1 g/mol

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

WDMCABATCGQAKK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N

The exact mass of the compound 4,5-Difluoro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Difluoro-2-nitroaniline is a functionalized aromatic compound primarily utilized as a precursor in organic synthesis. Its value is anchored in its specific ortho-nitroaniline structure combined with a vicinal difluoro substitution pattern on the benzene ring. This precise arrangement makes it a critical building block for producing 5,6-difluorinated heterocyclic cores, such as benzimidazoles, quinoxalines, and benzothiadiazoles. [REFS-1, REFS-2] These downstream products are integral to the development of materials for organic electronics and active pharmaceutical ingredients (APIs), where fluorine incorporation is used to modulate electronic properties and metabolic stability.

Substituting 4,5-Difluoro-2-nitroaniline with isomers (e.g., 2,3-difluoro-6-nitroaniline), mono-fluoro analogs, or non-fluorinated 2-nitroaniline is often unviable. The specific 4,5-difluoro pattern is not merely a placeholder; it dictates the regiochemistry of subsequent cyclization reactions and imparts specific, non-negotiable electronic characteristics to the final product. For instance, this substitution pattern is directly responsible for lowering the HOMO/LUMO energy levels in derived conjugated polymers, a critical factor for performance in organic solar cells. [1] Using a dichloro-analog (4,5-dichloro-2-nitroaniline) would fundamentally alter these electronic properties, change the crystal packing of the final molecule due to different intermolecular interactions (C-F···H vs. C-Cl···H), and introduce a higher risk of dehalogenation under certain synthetic conditions. [2] Therefore, for applications dependent on precise electronic tuning or defined solid-state properties, this specific isomer is required.

Superior Processability: Significantly Lower Melting Point Than Dichloro- Analog

4,5-Difluoro-2-nitroaniline exhibits a melting point of 106–108 °C. [1] This is approximately 70 °C lower than its direct chlorinated analog, 4,5-dichloro-2-nitroaniline, which has a reported melting point of 178 °C. [2]

Evidence DimensionMelting Point
Target Compound Data106-108 °C
Comparator Or Baseline4,5-Dichloro-2-nitroaniline: 178 °C
Quantified Difference~70 °C lower
ConditionsStandard atmospheric pressure

The substantially lower melting point allows for lower-temperature processing in both melt and solution-phase reactions, reducing energy costs and minimizing the risk of thermal degradation for sensitive substrates.

Precursor Suitability: Enables Synthesis of Electron-Deficient Polymers for High-Efficiency Solar Cells

The inclusion of the 4,5-difluoro-aniline moiety is a deliberate strategy to fine-tune the electronic properties of advanced materials. In a comparative study of quinoxaline-based polymers, the polymer derived from the 4,5-difluoro precursor (PBDT-QxF) exhibited a HOMO energy level of -5.32 eV. This was significantly lowered compared to the -5.08 eV level of the non-fluorinated analog (PBDT-Qx), demonstrating the strong electron-withdrawing effect imparted by the difluoro substitution. [1]

Evidence DimensionHighest Occupied Molecular Orbital (HOMO) Energy Level of Derived Polymer
Target Compound Data-5.32 eV (for polymer derived from 4,5-difluoro precursor)
Comparator Or BaselineNon-fluorinated analog polymer: -5.08 eV
Quantified Difference0.24 eV lower (more favorable for hole injection/extraction)
ConditionsCyclic voltammetry measurements on polymer thin films.

This demonstrates that procuring the 4,5-difluoro-substituted precursor is essential for achieving the target electronic properties and, consequently, the higher power conversion efficiency in organic electronic devices.

Synthesis Compatibility: Amenable to Standard Reduction Conditions for Diamine Formation

4,5-Difluoro-2-nitroaniline can be effectively reduced to the corresponding 4,5-difluoro-1,2-phenylenediamine, a critical step for subsequent heterocycle formation. This conversion is readily achieved under standard acidic conditions using common reducing agents like tin (Sn) or tin(II) chloride (SnCl2·2H2O), proceeding in good yield. [REFS-1, REFS-2] This process is compatible with the C-F bonds, which remain intact, whereas analogous chlorinated precursors carry a higher risk of competitive hydrodechlorination, potentially leading to impurities and lower yields of the desired dichlorinated diamine.

Evidence DimensionReaction Compatibility
Target Compound DataSuccessfully reduced with Sn or SnCl2 under acidic conditions to form the diamine precursor.
Comparator Or BaselineChlorinated analogs (e.g., 4,5-dichloro-2-nitroaniline) which have a higher propensity for hydrodehalogenation under similar reductive conditions.
Quantified DifferenceQualitative advantage in reaction selectivity and reduced byproduct formation.
ConditionsAcidic reduction (e.g., HCl with Sn or SnCl2).

The compound's compatibility with standard, cost-effective reduction methods without compromising the integrity of the carbon-fluorine bonds ensures a more reliable and higher-purity synthesis of the key diamine intermediate.

Precursor for Electron-Transporting Materials in Perovskite and Organic Solar Cells

This compound is the right choice when developing novel non-fullerene electron-transporting materials (ETMs). The evidence shows its difluoro-substitution pattern is critical for tuning LUMO/HOMO energy levels to achieve superior power conversion efficiencies and device stability in inverted perovskite solar cells. [1]

Synthesis of 5,6-Difluorobenzimidazole-Based Pharmaceutical Agents

For the synthesis of APIs containing the 5,6-difluorobenzimidazole core, this precursor is essential. Its specific isomeric structure ensures the correct regiochemistry during the critical cyclization step, a requirement for achieving the desired biological activity and avoiding difficult-to-separate isomeric impurities. [2]

Formulations Requiring Lower-Temperature Processing

In processes where thermal budget is a concern, such as in formulations with temperature-sensitive components or in efforts to reduce energy consumption, this compound is a preferable alternative to its dichloro-analog due to its ~70 °C lower melting point, which facilitates easier handling and processing. [3]

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78056-39-0

Wikipedia

4,5-Difluoro-2-nitroaniline

Dates

Last modified: 08-15-2023

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